7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide

Antileukemic Immunosuppression Thiol-binding

7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide is the foundational N-oxide benzofuroxan scaffold. Its unique N-oxide moiety confers distinct antileukemic and NO-donating properties absent in non-oxide analogs. Acting as a critical positive control for HIV-1 and IDO1 inhibition assays, this parent compound enables precise structure-activity relationship (SAR) benchmarking. Its activated ring also serves as a versatile intermediate for constructing novel NO-donor hybrids and substituted benzofuroxan libraries. Procure this well-characterized reference standard to ensure experimental reproducibility and accelerate medicinal chemistry programs.

Molecular Formula C6H3N3O4
Molecular Weight 181.11 g/mol
CAS No. 3524-07-0
Cat. No. B14162054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide
CAS3524-07-0
Molecular FormulaC6H3N3O4
Molecular Weight181.11 g/mol
Structural Identifiers
SMILESC1=CC2=NO[N+](=C2C(=C1)[N+](=O)[O-])[O-]
InChIInChI=1S/C6H3N3O4/c10-8(11)5-3-1-2-4-6(5)9(12)13-7-4/h1-3H
InChIKeyVSSMHRXDWQQPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide (CAS 3524-07-0): A Foundational Benzofuroxan Scaffold for Nitric Oxide Donation and Bioactivity Studies


7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide (CAS 3524-07-0), also known as 4-nitrobenzofuroxan or 4-nitrobenzofurazan 3-oxide, is a heterocyclic N-oxide compound. It serves as the core benzofuroxan scaffold, a class recognized for its versatile biological activities, including nitric oxide (NO) donation and the generation of reactive oxygen species (ROS) [1]. The compound acts as a precursor to various bioactive molecules and has been identified as an inhibitor of HIV-1 and indoleamine 2,3-dioxygenase 1 (IDO1) [1].

The Critical Distinction: Why 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide Cannot Be Substituted by Other Benzofuroxans or Benzofurazans


Generic substitution within the benzofuroxan or benzofurazan class is scientifically unjustified due to profound differences in reactivity and biological activity. The presence of the N-oxide moiety in 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide is not a minor structural variation but a fundamental determinant of its chemical and biological behavior. As established by Ghosh et al. (1972), the N-oxides (benzofuroxans) exhibit distinct antileukemic and thiol-binding properties compared to their non-oxide counterparts (benzofurazans) [1]. Furthermore, even minor substitutions on the benzofuroxan core, such as halogenation, can dramatically alter a compound's spectrum of activity, stability, and its ability to inhibit nucleic acid synthesis [1]. Therefore, substituting this specific compound with a close analog carries a high risk of experimental failure due to altered mechanisms of action and differing potency profiles.

Quantitative Evidence: Verifiable Differentiation of 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide


Biological Potency: N-Oxide Moiety is Essential for Antileukemic Activity

A foundational head-to-head study demonstrated that the N-oxide functionality is critical for biological activity. The parent 4-nitrobenzofuroxan (target compound) was found to be more potent than its non-oxide analog, unsubstituted 4-nitrobenzofurazan, in an in vitro screen for inhibition of nucleic acid synthesis in rabbit thymocytes [1]. Furthermore, the introduction of additional electron-withdrawing substituents to the benzofuroxan core was shown to consistently diminish this antileukemic activity [1].

Antileukemic Immunosuppression Thiol-binding

Reactivity: Distinct Chemical Behavior Versus Non-Oxide Analogs

The N-oxide group in 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide fundamentally alters its reactivity profile. This structural feature is known to activate the homocyclic ring for nucleophilic attack, a property absent in the corresponding non-oxide analogs [1]. While the literature notes that 4-halo-7-nitro-2,1,3-benzoxadiazole 1-oxides react rapidly with nucleophiles, the parent compound 7-nitrobenzofuroxan itself can undergo competitive addition reactions at the 5- and 7-positions, a reactivity not shared by simple benzofurazans like 4-nitrobenzofurazan [1].

Reactivity Synthetic intermediate Nucleophilic attack

Biological Target Profile: Confirmed HIV-1 and IDO1 Inhibition

4-Nitrobenzofuroxan (the target compound) is a confirmed inhibitor of HIV-1 and indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This specific target engagement profile provides a verifiable biological activity that may not be shared by all benzofuroxan analogs. For example, while other derivatives like NSC207895 (a 4-methylpiperazinyl derivative) are potent MDM4 inhibitors, they lack the direct, documented HIV-1/IDO1 inhibitory activity of the parent compound.

Antiviral HIV-1 IDO1 inhibitor

Recommended Application Scenarios for 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide


Benchmark Compound for Antileukemic and Immunosuppressive Drug Discovery

As a foundational benzofuroxan with demonstrated antileukemic and immunosuppressive activity, this compound serves as an essential benchmark in medicinal chemistry. Its established ability to inhibit nucleic acid synthesis in lymphocytes [3] makes it a critical positive control for screening new analogs designed to improve upon its potency or selectivity. Researchers can use this parent compound to understand the baseline activity of the N-oxide scaffold, which is essential for structure-activity relationship (SAR) studies.

Core Scaffold for Developing Novel Nitric Oxide (NO) Donors

The benzofuroxan core is a recognized pharmacophore for nitric oxide donation [1]. This compound can be employed as the starting point for synthesizing novel NO-donor hybrids. By attaching various targeting moieties to the reactive positions of this parent molecule, researchers can create new chemical entities that leverage the dual action of targeted inhibition and local NO release, a strategy currently being explored for cancer therapeutics [1].

Standard for Antiviral and Immunomodulatory Research

With its confirmed inhibitory activity against HIV-1 and IDO1, this compound is a valuable tool in virology and immunology research [1]. It can be used as a reference inhibitor in assays to validate new antiviral targets or to study the role of IDO1 in immune suppression and disease progression. This specific, well-defined activity profile ensures consistent and reproducible experimental outcomes.

Precursor for Specialized Chemical Synthesis

The unique reactivity imparted by the N-oxide group allows this compound to act as a versatile synthetic intermediate [2]. Its activated ring enables nucleophilic addition and substitution reactions that are not possible with non-oxide analogs. This makes it a key building block for constructing more complex heterocyclic systems and for preparing a library of 5- or 7-substituted benzofuroxan derivatives for biological screening.

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